1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine
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Overview
Description
1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is characterized by the presence of a dihydrobenzofuran ring fused to a pentylamine chain. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of benzofuran derivatives and pentylamine in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydrobenzo[B]furan-5-YL)ethan-1-one: A related compound with a similar structure but different functional groups.
5-Acetyl-2,3-dihydrobenzo furan: Another related compound with a different substitution pattern on the benzofuran ring.
Uniqueness
1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine is unique due to its specific combination of a dihydrobenzofuran ring and a pentylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)pentan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-12(14)10-5-6-13-11(9-10)7-8-15-13/h5-6,9,12H,2-4,7-8,14H2,1H3 |
InChI Key |
VVCXLUGQHKHTJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC2=C(C=C1)OCC2)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.